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Compound of Interest

Compound Name:
5-(benzyloxy)-1H-pyrrolo[2,3-

c]pyridine

Cat. No.: B579747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key spectroscopic data for 5-azaindole and its

structural isomers: 4-azaindole, 6-azaindole, and 7-azaindole. Azaindoles are crucial scaffolds

in medicinal chemistry, and understanding their distinct spectroscopic signatures is essential for

unequivocal structural characterization and quality control in drug discovery and development.

This document summarizes experimental data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols.

Data Presentation: Spectroscopic Comparison
The following tables summarize the available quantitative spectroscopic data for the azaindole

isomers. All four isomers share the same molecular formula (C₇H₆N₂) and molecular weight

(118.14 g/mol ).

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
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Proton
4-Azaindole (in
DMSO-d₆)

5-Azaindole¹ 6-Azaindole¹
7-Azaindole (in
CDCl₃)

H1 (NH) ~11.5 (broad s)
Data not

available

Data not

available
10.85 (broad s)

H2 7.45 (t, J=2.8 Hz)
Data not

available

Data not

available

7.80 (dd, J=7.8,

1.4 Hz)

H3
6.55 (dd, J=3.1,

1.8 Hz)

Data not

available

Data not

available
7.10 (t, J=2.8 Hz)

H4
7.95 (d, J=5.6

Hz)

Data not

available

Data not

available

8.10 (dd, J=4.7,

1.4 Hz)

H5
7.05 (dd, J=5.6,

1.4 Hz)

Data not

available

Data not

available

6.65 (dd, J=7.8,

4.7 Hz)

H6
8.15 (d, J=5.6

Hz)

Data not

available

Data not

available
-

H7 -
Data not

available

Data not

available
8.15 (s)

¹Note: Experimental data for the unsubstituted parent compound is not readily available in the

cited literature. Data is presented for derivatives in some sources[1].

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Carbon 4-Azaindole² 5-Azaindole² 6-Azaindole²
7-Azaindole (in
Acetone-d₆)[2]

C2
Data not

available

Data not

available

Data not

available
127.3

C3
Data not

available

Data not

available

Data not

available
101.1

C3a
Data not

available

Data not

available

Data not

available
141.5

C4
Data not

available

Data not

available

Data not

available
143.1

C5
Data not

available

Data not

available

Data not

available
115.5

C6
Data not

available

Data not

available

Data not

available
127.9

C7a
Data not

available

Data not

available

Data not

available
148.8

²Note: Experimental data for the unsubstituted parent compound is not readily available in the

cited literature. Data for various substituted derivatives can be found in the literature, showing

aromatic carbons typically resonating between 100-150 ppm[1].

Table 3: IR and UV-Vis Spectroscopic Data
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Parameter 4-Azaindole 5-Azaindole³ 6-Azaindole³ 7-Azaindole

IR (cm⁻¹)

N-H stretch:

~3100-3400

(broad); Aromatic

C-H stretch:

>3000; C=C and

C=N stretch:

1400-1650

Key stretches

expected in

similar regions to

isomers.

Key stretches

expected in

similar regions to

isomers.

Gas Phase N-H

stretch: ~3525;

CH stretches:

3050-3150[3]

UV-Vis λₘₐₓ (nm) 288[4]
Predicted ~270-

290

Predicted ~270-

295
~290-300

³Note: Specific experimental data for the parent compound is not readily available. Theoretical

predictions for UV absorption spectra have been published[5].

Table 4: Mass Spectrometry Data

Isomer
Molecular
Formula

Exact Mass
Expected [M]⁺
(m/z)

Expected
[M+H]⁺ (m/z)

4-Azaindole C₇H₆N₂ 118.0531 118 119

5-Azaindole C₇H₆N₂ 118.0531 118 119

6-Azaindole C₇H₆N₂ 118.0531 118 119

7-Azaindole C₇H₆N₂ 118.0531 118 119

Mandatory Visualization
The following diagram illustrates the logical workflow for identifying and differentiating

azaindole isomers using the spectroscopic techniques discussed in this guide.
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Initial Analysis

Primary Structure Elucidation

Confirmation & Properties
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Caption: Workflow for Spectroscopic Identification of Azaindole Isomers.
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Experimental Protocols
Standardized protocols are critical for obtaining high-quality, reproducible spectroscopic data.

The following are generalized methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh 5-10 mg of the azaindole sample for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

Using a pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5

mm NMR tube, ensuring no particulate matter is transferred[6].

Data Acquisition (400 MHz Spectrometer):

Lock and Shim: Insert the sample into the spectrometer. Lock the field onto the deuterium

signal of the solvent and optimize the magnetic field homogeneity by shimming.

¹H NMR: Utilize a standard single-pulse experiment. Typical parameters include a 30°

pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-

64 scans depending on concentration[6].

¹³C NMR: Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024

or more) is typically required due to the low natural abundance of ¹³C.

Data Processing:

Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) before

Fourier transformation.

Perform manual phase correction and automatic baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26

ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS)[6].

Integrate all signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):

Place a small amount of the solid azaindole sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum, typically scanning over a range of 4000-400 cm⁻¹[4].

Data Analysis:

The spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify characteristic absorption bands corresponding to key functional groups (e.g., N-H,

aromatic C-H, C=C, C=N).

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the azaindole isomer in a spectroscopic grade solvent (e.g.,

ethanol, methanol) at a known concentration (e.g., 1 mM).

From the stock solution, create a series of dilutions to find a concentration that gives a

maximum absorbance reading between 0.5 and 1.5 AU.
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Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to

serve as a blank and record a baseline correction.

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

Scan a specified wavelength range (e.g., 200-400 nm) to obtain the absorption

spectrum[7].

Data Analysis:

Plot absorbance versus wavelength to identify the wavelength(s) of maximum absorbance

(λₘₐₓ).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Further dilute the solution to a final concentration of approximately 1-10 µg/mL in the

mobile phase.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample into the ESI source via direct infusion or through an LC system.

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.

Set typical ESI source parameters, such as a capillary voltage of 3.0 kV and a desolvation

temperature of around 300-500°C.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis:
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Identify the peak corresponding to the protonated molecular ion ([M+H]⁺ at m/z 119) to

confirm the molecular weight of the isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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